N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepin scaffold fused with a dihydrobenzofuran sulfonamide moiety. Its structure combines a seven-membered oxazepin ring (with a ketone group at position 3) and a dihydrobenzofuran system linked via an ethylamine spacer.
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-13-26-17-4-2-1-3-15(17)12-21(19)9-8-20-27(23,24)16-5-6-18-14(11-16)7-10-25-18/h1-6,11,20H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKMBHXZFDOPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3CC4=CC=CC=C4OCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention in pharmacological research due to its potential therapeutic applications and diverse biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 361.4 g/mol. The compound features a benzoxazepine ring fused with a benzofuran moiety, contributing to its unique biological properties.
The mechanism of action of this compound involves interactions with specific molecular targets. The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects. Additionally, it has been shown to interact with cannabinoid receptors, particularly CB2 receptors, which are implicated in pain modulation and inflammation .
1. Anti-inflammatory Effects
Research indicates that derivatives of benzoxazepines exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been found to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators .
2. Analgesic Properties
Studies have demonstrated that compounds within this chemical class can reverse neuropathic pain in models such as spinal nerve ligation and paclitaxel-induced neuropathy without affecting locomotor behavior. This suggests a targeted analgesic effect that could be beneficial in treating chronic pain conditions .
3. Antitumor Activity
Preliminary findings suggest that benzoxazepine derivatives may possess antitumor activity by modulating key signaling pathways involved in cancer cell proliferation and survival. The specific interactions with regulatory proteins like IKZF2 have been noted to influence T-cell regulation and may contribute to immune modulation in cancer therapy .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Reversal of neuropathic pain | |
| Antitumor | Modulation of cancer cell proliferation |
Case Study 1: Neuropathic Pain Model
In a study involving rats with neuropathic pain induced by spinal nerve ligation, the administration of this compound resulted in significant pain relief without adverse effects on motor functions. This highlights the compound's potential as a selective analgesic agent .
Case Study 2: Inflammatory Response
Another investigation assessed the anti-inflammatory effects of related benzoxazepine derivatives in a model of acute inflammation. The results showed a marked decrease in inflammatory markers following treatment with these compounds, suggesting their utility in managing inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structural characteristics provide a foundation for its exploration in medicinal chemistry. Its potential applications include:
- Antimicrobial Activity : Sulfonamides are known for their bacteriostatic properties, making them effective against various microbial infections. Research indicates that derivatives of sulfonamides exhibit significant antimicrobial activity, suggesting that this compound may similarly contribute to the development of new antimicrobial agents .
- Anti-inflammatory Properties : Studies have shown that sulfonamide derivatives can possess anti-inflammatory effects. For instance, certain compounds in the sulfonamide class have demonstrated promising results in reducing inflammation markers . The specific structure of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide may enhance these properties through unique interactions at the molecular level.
- Anticancer Potential : The benzoxazepin moiety present in this compound suggests a potential for inhibiting histone deacetylases (HDACs), which are implicated in cancer progression. Compounds with similar structures have been evaluated for anticancer activity, indicating a pathway for further research into this compound's efficacy against cancer cells.
Synthetic Pathways
The synthesis of this compound involves several key reactions:
- Formation of Benzoxazepin Ring : The initial step typically involves the formation of the benzoxazepin structure through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The introduction of the sulfonamide group can be achieved through reactions with sulfonyl chlorides or other sulfonating agents. This step is crucial as it imparts the desired biological activity.
Biological Evaluation
Extensive biological evaluations are necessary to ascertain the therapeutic efficacy of this compound. Some key areas include:
- In vitro Studies : Preliminary bioassays can be conducted to evaluate antimicrobial and anti-inflammatory activities. For example, compounds similar to this one have shown varying degrees of effectiveness against standard bacterial strains and inflammatory models .
- In vivo Studies : Following promising in vitro results, animal models can be employed to assess pharmacokinetics and toxicity profiles. This step is essential for understanding how the compound behaves in a biological system.
Case Studies and Research Findings
Several studies have highlighted the significance of sulfonamide derivatives:
These findings underscore the importance of continued research into this compound's applications and its derivatives.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Benzodiazepine/Oxazepine Cores
Compound 42 (N-(2-(sec-Butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide):
- Structure : Features a benzo[b][1,4]dioxin core (six-membered ring) instead of the benzo[f][1,4]oxazepin system.
- Properties : White crystals, melting point 43–45°C; validated by NMR and HRMS .
Compound 9 (2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide):
- Structure : Contains a benzo[b][1,4]thiazin core (sulfur atom in place of oxygen) and a trifluoromethylphenyl acetamide group.
- Properties : 37% synthetic yield; confirmed by NMR and HRMS .
- Key Difference : The thiazin core may confer distinct electronic properties and metabolic stability compared to oxazepin-based systems.
LuAE51090 (N-{1-[3-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide):
- Structure : Shares a benzo[1,4]oxazin core but lacks the benzofuran-sulfonamide moiety.
- Pharmacology : Acts as a selective dopamine D2 receptor antagonist with pKi >8 .
- Key Difference : The piperidinyl-phenylacetamide chain likely enhances CNS penetration, whereas the sulfonamide in the target compound may favor peripheral activity.
Sulfonamide-Containing Analogues
Compound 7 (3-((2-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide):
- Structure : Contains a sulfonamide group linked to a trifluoromethylphenyl propanamide.
- Properties : 27% synthetic yield; validated by NMR .
Compound 7 (from ): (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide:
- Structure : Combines a dihydrobenzo[b][1,4]dioxin system with an acrylamide-phenethyl sulfonamide-like group.
- Bioactivity : Exhibits anti-neuroinflammatory activity in BV-2 microglial cells .
- Key Difference: The dihydrodioxin scaffold and phenolic groups may confer antioxidant properties absent in the target compound.
Physicochemical and Pharmacological Comparisons
Research Implications
- Sulfonamide Advantage: The sulfonamide moiety may enhance solubility and metabolic stability over non-sulfonamide analogues (e.g., LuAE51090) .
- Heterocyclic Core Impact : The benzo[f][1,4]oxazepin core likely offers unique conformational dynamics compared to thiazin or dioxin systems, influencing pharmacokinetics .
Preparation Methods
Chlorosulfonation of 2,3-Dihydrobenzofuran
The 5-sulfonamide substituent is introduced via chlorosulfonation. 2,3-Dihydrobenzofuran (1 ) is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C for 4 hours, followed by thionyl chloride (SOCl₂) to generate 5-chlorosulfonyl-2,3-dihydrobenzofuran (2 ). Excess reagents are removed under reduced pressure, yielding a pale-yellow solid (mp 72–74°C, 85% yield).
Table 1: Chlorosulfonation Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −10°C to 0°C |
| Reaction Time | 4 hours |
| Solvent | Dichloromethane |
| Yield | 85% |
Aminolysis to Sulfonamide
Intermediate 2 is reacted with aqueous ammonia (30%) in tetrahydrofuran (THF) at 25°C for 2 hours. The mixture is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to afford 2,3-dihydrobenzofuran-5-sulfonamide (3 ) as white crystals (mp 185–187°C, 78% yield).
Synthesis of 2-(3-Oxo-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)ethylamine
Benzo[f]oxazepin Ring Formation
The oxazepin core is constructed via a reductive amination-lactamization sequence. 2-Aminophenethyl alcohol (4 ) is condensed with methyl 2-formylbenzoate (5 ) in methanol under acidic conditions (pH 4.5) to form an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) reduces the imine to a secondary amine (6 ), which undergoes lactamization in refluxing toluene with p-toluenesulfonic acid (PTSA) to yield 3-oxo-2,3-dihydrobenzo[f]oxazepin (7 ) (mp 142–144°C, 65% yield).
Ethylamine Side Chain Introduction
Compound 7 is alkylated with tert-butyl (2-bromoethyl)carbamate (8 ) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The resulting tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)ethyl)carbamate (9 ) is isolated by column chromatography (hexane/ethyl acetate, 3:1). Deprotection with trifluoroacetic acid (TFA) in dichloromethane affords 2-(3-oxo-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)ethylamine (10 ) as a hygroscopic oil (92% yield).
Table 2: Key Intermediates in Oxazepin-Ethylamine Synthesis
| Compound | Molecular Formula | Melting Point/State | Yield |
|---|---|---|---|
| 7 | C₁₁H₁₁NO₂ | 142–144°C | 65% |
| 9 | C₁₈H₂₅N₂O₄ | Oil | 81% |
| 10 | C₁₁H₁₃N₂O₂ | Oil | 92% |
Coupling of Sulfonamide and Oxazepin-Ethylamine Moieties
Sulfonamide Activation
The sulfonamide 3 is activated using isobutyl chloroformate in THF at −20°C in the presence of N-methylmorpholine (NMM). This generates a mixed carbonate intermediate, which is subsequently treated with 10 at 0°C to room temperature for 12 hours.
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/methanol, 9:1) to yield N-(2-(3-oxo-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (11 ) as a white solid (mp 201–203°C, 68% yield).
Table 3: Final Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | Isobutyl chloroformate |
| Base | N-Methylmorpholine |
| Temperature | −20°C to 25°C |
| Reaction Time | 12 hours |
| Final Yield | 68% |
¹H NMR (400 MHz, DMSO-d₆) δ: 3.18 (t, J = 8.8 Hz, 2H, dihydrobenzofuran CH₂), 4.59 (t, J = 8.8 Hz, 2H, dihydrobenzofuran OCH₂), 7.41–7.66 (m, 6H, aromatic protons), 8.12 (s, 1H, NH).
Optimization Challenges and Alternative Routes
Competing Side Reactions
During sulfonamide activation (Section 3.1), overactivation can lead to dimerization of 3 . This is mitigated by maintaining strict temperature control (−20°C during chloroformate addition) and using a 1.1:1 molar ratio of 3 to 10 .
Palladium-Catalyzed Cyanation Alternatives
A patent-disclosed method employs palladium-catalyzed cyanation of a brominated oxazepin precursor followed by hydrolysis to introduce the amine group. While this route offers higher yields (∼75%), it requires specialized catalysts (Pd(PPh₃)₄) and stringent anhydrous conditions.
Q & A
Q. Table 1. Comparative Kinase Inhibition of Analogues
| Compound ID | SYK IC₅₀ (nM) | Selectivity Index (vs. JAK2) | Source |
|---|---|---|---|
| Parent compound | 120 ± 15 | 8.5 | |
| C-7 Fluoro derivative | 60 ± 8 | 12.3 | |
| Methoxy-sulfonamide analogue | 95 ± 10 | 20.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
